molecular formula C20H22BrN3O3S2 B2900002 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide CAS No. 850910-06-4

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide

Cat. No. B2900002
CAS RN: 850910-06-4
M. Wt: 496.44
InChI Key: RMSSABPXHKBMCR-XDOYNYLZSA-N
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Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide is not fully understood. However, it is believed that this compound may interact with proteins through the sulfonamide group, which can form hydrogen bonds with amino acid residues in the protein.
Biochemical and Physiological Effects:
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide in lab experiments is its ability to selectively interact with certain proteins. This can be useful for studying protein-protein interactions and for identifying potential drug targets. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide. One area of research could be to further elucidate the compound's mechanism of action and its interactions with proteins. Another area of research could be to study the compound's potential applications in drug development, particularly in the development of anti-inflammatory and anti-tumor drugs. Additionally, the compound could be studied for its potential applications in diagnostic imaging, as it has been shown to have fluorescent properties.

Synthesis Methods

The synthesis method of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide involves a multi-step process. The first step involves the reaction between 6-bromo-3-ethyl-1,3-benzothiazol-2-amine and 4-chlorobenzoyl chloride to form 6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-chlorobenzamide. The second step involves the reaction between 6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-chlorobenzamide and diethyl sulfamoyl chloride to form N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide.

Scientific Research Applications

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including biochemistry and physiology. It has been used as a tool for studying protein-protein interactions, as well as for studying the role of sulfonamide groups in biological systems.

properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSSABPXHKBMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide

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